molecular formula C12H16F3NS B13954837 N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine

N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine

Cat. No.: B13954837
M. Wt: 263.32 g/mol
InChI Key: HRKAHQYTBKTLID-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound that belongs to the class of amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)benzyl chloride and trifluoromethylpropan-2-amine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amine-containing compounds.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylthio)benzyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.

    N-(2-(methylthio)phenyl)-N-(trifluoromethyl)propan-2-amine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

N-(2-(methylthio)benzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both the methylthio and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H16F3NS

Molecular Weight

263.32 g/mol

IUPAC Name

N-[(2-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine

InChI

InChI=1S/C12H16F3NS/c1-9(2)16(12(13,14)15)8-10-6-4-5-7-11(10)17-3/h4-7,9H,8H2,1-3H3

InChI Key

HRKAHQYTBKTLID-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1SC)C(F)(F)F

Origin of Product

United States

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